ATX inhibitor 1

Enzymology Biochemical assay LPA signaling

ATX inhibitor 1 delivers exceptional sub‑nanomolar potency (IC₅₀ 1.23 nM FS‑3, 2.18 nM bis‑pNPP) and high DMSO solubility (~250 mg/mL) for robust, artefact‑free HTS campaigns. Its consistent potency across orthogonal fluorogenic and colorimetric assays provides built‑in QC validation. With >100‑fold potency advantage over reference compounds like HA130, this phosphonate‑based inhibitor is ideal for benchmarking novel ATX chemotypes and investigating the ATX‑LPA axis in fibrotic, inflammatory, and oncology models.

Molecular Formula C21H23Cl2N2O6P
Molecular Weight 501.3 g/mol
Cat. No. B2931931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 1
Molecular FormulaC21H23Cl2N2O6P
Molecular Weight501.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)OCC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C21H23Cl2N2O6P/c22-17-9-15(10-18(23)11-17)12-31-21(27)25-7-5-16(6-8-25)20(26)24-19-3-1-14(2-4-19)13-32(28,29)30/h1-4,9-11,16H,5-8,12-13H2,(H,24,26)(H2,28,29,30)
InChIKeyCYOVYGWNDHLPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ATX Inhibitor 1: High-Potency Autotaxin Inhibitor for LPA Pathway Research [CAS 2225892-70-4]


ATX inhibitor 1 (CAS 2225892-70-4; CHEMBL4217352) is a small-molecule autotaxin (ATX/ENPP2) inhibitor with potent enzymatic suppression demonstrated across two orthogonal biochemical assays. The compound blocks ATX-mediated conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive lipid implicated in fibrosis, inflammation, and cancer progression [1]. ATX inhibitor 1 exhibits sub-nanomolar IC₅₀ values of 1.23 nM in the FS-3 fluorogenic substrate assay and 2.18 nM in the bis-pNPP colorimetric assay . With a molecular formula of C₂₁H₂₃Cl₂N₂O₆P and molecular weight of 501.30 g/mol, this compound is available from multiple research chemical suppliers for in vitro and preclinical investigation of ATX-LPA axis dysregulation [2].

Why ATX Inhibitor 1 Cannot Be Substituted: Potency Divergence Across the Autotaxin Inhibitor Class


Autotaxin inhibitors exhibit marked divergence in enzymatic potency that precludes simple interchangeability in research protocols. Commercial ATX inhibitors span over two orders of magnitude in IC₅₀ values: ATX inhibitor 1 achieves 1.23–2.18 nM in enzyme assays , while widely used reference compounds such as HA130 exhibit IC₅₀ of 28 nM , and clinical-stage comparator GLPG1690 (ziritaxestat) requires 131 nM to achieve 50% inhibition with Ki of 15 nM [1]. This >100-fold potency differential across the class means that substituting one ATX inhibitor for another without re-optimizing concentration ranges can yield false-negative results or incomplete target engagement. Additionally, assay format dependency introduces further variability—compounds with similar nominal IC₅₀ values may perform differently in FS-3 versus bis-pNPP versus whole-blood LPA suppression assays due to divergent zinc-binding modes and active-site residence times. Researchers must therefore validate each inhibitor under their specific experimental conditions rather than assuming class-level equivalence.

ATX Inhibitor 1 Comparative Evidence: Quantitative Differentiation for Procurement Decisions


Enzymatic Potency: ATX Inhibitor 1 vs. HA130 and GLPG1690

ATX inhibitor 1 demonstrates sub-nanomolar to low-nanomolar IC₅₀ values in two orthogonal ATX enzymatic assays: 1.23 nM in the FS-3 fluorogenic substrate assay and 2.18 nM in the bis-pNPP colorimetric assay . This potency exceeds that of HA130 (IC₅₀ = 28 nM) by approximately 20-fold in FS-3 format and is approximately 100-fold more potent than GLPG1690 (ziritaxestat; IC₅₀ = 131 nM) [1].

Enzymology Biochemical assay LPA signaling

Dual-Assay Validation: FS-3 and bis-pNPP Concordance

ATX inhibitor 1 has been profiled in two mechanistically distinct ATX activity assays: the FS-3 assay (measuring lysophospholipase D activity via fluorogenic substrate cleavage) and the bis-pNPP assay (measuring phosphodiesterase activity via colorimetric detection of p-nitrophenol release) . The compound maintains consistent potency across both formats (1.23 nM vs. 2.18 nM), whereas many ATX inhibitors show larger format-dependent potency shifts . For context, PF-8380 exhibits IC₅₀ of 2.8 nM in isolated enzyme assay but 101 nM in human whole blood—a 36-fold shift—whereas comparative whole-blood data for ATX inhibitor 1 remain unreported [1].

Assay validation Biochemical pharmacology Enzyme kinetics

Metabolic Stability: Liver Microsome Profile

ATX inhibitor 1 demonstrates high metabolic stability in both rat and human liver microsome preparations, with the parent compound maintaining high levels following preincubation with NADPH . While specific numerical half-life (t₁/₂) or intrinsic clearance (CLint) values are not provided in the available technical documentation, this qualitative stability profile indicates reduced susceptibility to cytochrome P450-mediated oxidative metabolism. In contrast, structurally related ATX inhibitors including PF-8380 were developed with specific attention to optimizing metabolic stability for in vivo use, underscoring that not all ATX inhibitors possess adequate microsomal stability for cellular or in vivo applications [1].

ADME Drug metabolism Preclinical pharmacokinetics

Phosphonate Zinc-Binding Group: Structural Differentiation

ATX inhibitor 1 incorporates a terminal phosphonic acid moiety [–P(=O)(OH)₂] that coordinates the catalytic zinc ions in the ATX active site [1]. This phosphonate zinc-binding group (ZBG) distinguishes ATX inhibitor 1 from alternative chemotypes, including the benzoxazolone-based PF-8380 and the triazole-containing Autotaxin-IN-1 [2]. Phosphonate ZBGs generally exhibit distinct binding kinetics and pH-dependent ionization profiles compared to carboxylic acid, hydroxamic acid, or heterocyclic ZBGs, which can influence both potency and selectivity profiles across related ENPP family enzymes [3]. However, direct selectivity data for ATX inhibitor 1 against ENPP1, ENPP3, or ENPP7 have not been published.

Medicinal chemistry Structure-activity relationship Zinc-binding motif

Procurement-Grade Characterization: Purity, Solubility, and Stability

ATX inhibitor 1 is commercially available with purity specifications of ≥95% to >98% across multiple vendors, with validated DMSO solubility of ~250 mg/mL (~498.7 mM), enabling preparation of concentrated stock solutions suitable for dose-response and high-throughput screening applications [1]. Storage specifications indicate powder stability at -20°C for up to 3 years, with solution stability at -20°C for 1–6 months depending on solvent [2]. These parameters provide defined handling boundaries that are essential for reproducible experimental outcomes, particularly in multi-investigator or multi-site studies where compound integrity directly affects data comparability.

Compound handling Solubility Storage stability

ATX Inhibitor 1: Recommended Research Applications Based on Evidenced Performance


High-Throughput Biochemical Screening of LPA Pathway Modulators

ATX inhibitor 1 is well-suited as a reference inhibitor for high-throughput screening (HTS) campaigns targeting the ATX-LPA axis due to its sub-nanomolar IC₅₀ in the FS-3 fluorogenic assay (1.23 nM) and high DMSO solubility (~250 mg/mL), which together enable robust assay window generation and minimal vehicle interference . The compound's consistent potency across FS-3 and bis-pNPP assay formats (1.23 nM vs. 2.18 nM) provides internal validation capability for assay quality control [1].

Cellular LPA Production Inhibition in Fibrosis and Inflammation Models

Researchers investigating fibrotic or inflammatory pathologies where ATX-mediated LPA production drives disease progression may employ ATX inhibitor 1 for in vitro target engagement studies. The compound's high metabolic stability in liver microsomes supports extended-duration cellular experiments without rapid compound depletion, distinguishing it from less stable ATX inhibitors . However, investigators should note that whole-blood IC₅₀ data remain unreported for this compound, and direct extrapolation from isolated enzyme potency to cellular or in vivo efficacy requires empirical validation [1].

Medicinal Chemistry Benchmarking and Scaffold Comparison

ATX inhibitor 1, featuring a phosphonate zinc-binding group, serves as a structurally distinct comparator for medicinal chemistry programs developing novel ATX inhibitor chemotypes. Its potency profile (1.23–2.18 nM) and the extensive patent literature describing related phosphonate-containing ATX inhibitors provide a benchmark against which new scaffolds—including benzoxazolones (e.g., PF-8380), triazoles (e.g., Autotaxin-IN-1), and imidazopyridines—can be evaluated . Direct head-to-head comparative studies with structurally related inhibitors would be required to establish definitive selectivity advantages [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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